[6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine
Description
Properties
IUPAC Name |
[6-(4-methoxyphenyl)sulfonylpyridazin-3-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-8-2-4-9(5-3-8)19(16,17)11-7-6-10(13-12)14-15-11/h2-7H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHBTURONIMOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Ring: The pyridazinyl ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxy-Benzenesulfonyl Group: This step involves the sulfonylation of the pyridazinyl ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the sulfonylated pyridazinyl compound with hydrazine hydrate under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Condensation Reactions
The hydrazine moiety undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. For example:
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Reaction with benzaldehyde derivatives (e.g., 4-chloro-/4-methoxybenzaldehyde) under reflux in 1,4-dioxane yields substituted hydrazones via nucleophilic addition (Scheme 1) .
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Key intermediates include Schiff bases, which are stabilized by conjugation with the pyridazine ring.
Example Reaction:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Reflux, 6 h (1,4-dioxane) | Hydrazone derivative with pyridazine core | 60–84% |
Cyclization and Heterocycle Formation
The hydrazine group participates in cyclization reactions to form fused heterocycles:
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Coumarin synthesis : Reaction with salicylaldehyde under basic conditions generates coumarin derivatives via intramolecular cyclization .
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Thiazole formation : Treatment with phenyl isothiocyanate and elemental sulfur yields thiazole derivatives through C–S bond formation (Scheme 5) .
Key Pathway:
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Hydrazine reacts with thiocyanate to form a thiosemicarbazide intermediate.
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Cyclization under oxidative conditions produces thiazole rings.
Radical-Mediated Reactions
The sulfonyl group enables radical-based transformations:
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Pyridazine synthesis : Radical intermediates generated via TBHP-mediated oxidation react with enaminonitriles to form sulfonyl pyridazines (Scheme 4) .
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Electrochemical coupling : Sulfonyl hydrazides undergo oxidative coupling with alkenes or alcohols in electrosynthesis (e.g., β-alkoxyl sulfones) .
Mechanistic Insight (Radical Pathway):
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Step 1 : Sulfonyl hydrazide → Sulfonyl radical (via oxidation).
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Step 2 : Radical addition to unsaturated bonds (e.g., alkenes).
Functionalization of the Pyridazine Core
The pyridazine ring undergoes electrophilic substitution and cross-coupling:
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Nucleophilic displacement : Active methylene groups react with diazonium salts (e.g., benzenediazonium chloride) to form arylhydrazones (Scheme 3) .
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Oxidation : Manganese dioxide (MnO₂) oxidizes hydroxymethyl substituents to aldehydes (e.g., synthesis of pyrimidine-5-carbaldehydes) .
Example Oxidation:
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridazine methanol derivative | MnO₂ (CHCl₃) | Pyridazine aldehyde | 72–84% |
Synthetic Routes and Optimization
Scientific Research Applications
Antiglycation Activity
Research has indicated that derivatives of hydrazine compounds exhibit significant antiglycation properties, which are crucial in managing diabetes-related complications. For instance, compounds similar to [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine have shown promising results in inhibiting protein glycation, which is a key factor in diabetes pathology. A study reported that certain hydrazone derivatives exhibited IC50 values ranging from 216.52 to 748.71 µM, highlighting their potential as therapeutic agents for diabetic patients .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of functional groups such as methoxy and sulfonyl groups can enhance the compound's interaction with microbial targets, leading to improved antimicrobial effects .
Antitumor Activity
Hydrazine derivatives have been explored for their antitumor properties. Studies have shown that certain hydrazone analogs can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases, leading to programmed cell death . The specific mechanism of action for [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine is yet to be fully elucidated but may involve similar pathways.
Enzyme Inhibition
This compound may serve as an inhibitor of zinc hydrolase activity, which is implicated in various diseases such as myocardial ischemia and hypertension. Research indicates that hydrazine derivatives can modulate enzyme activity, providing a basis for their use in treating conditions associated with dysregulated enzymatic functions .
Cytoprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit cytoprotective effects against oxidative stress-induced damage in cells. This property is particularly relevant for developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 6 significantly influences molecular weight, polarity, and solubility. Key comparisons include:
Key Observations :
Mechanistic Insights :
Biological Activity
The compound [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine is a synthetic organic molecule notable for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure
The chemical structure of [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine is characterized by a pyridazine ring substituted with a methoxy-benzenesulfonyl group. This unique configuration may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazine compounds can display significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some hydrazine derivatives have been investigated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain metalloproteases, which are implicated in various pathological conditions, including cancer and cardiovascular diseases.
Antimicrobial Activity
A study focused on the synthesis of hydrazone derivatives found that certain structural modifications led to enhanced antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 1 | 15.625 | Staphylococcus aureus |
| Compound 2 | 62.5 | Enterococcus faecalis |
| Compound 3 | 31.108 | Pseudomonas aeruginosa |
These findings support the hypothesis that [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine could possess similar or enhanced antimicrobial properties due to its structural characteristics .
Anticancer Properties
Research has indicated that hydrazine derivatives can induce apoptosis in cancer cells. A specific study reported that a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM. This suggests that [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine might be explored further for anticancer applications .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit metalloproteases, which play crucial roles in tissue remodeling and disease progression. A patent indicates that similar compounds effectively inhibit these enzymes, suggesting a potential therapeutic role in conditions like hypertension and cancer .
The mechanisms through which [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine exerts its biological effects may include:
- Disruption of Cell Membranes : Antimicrobial activity is often mediated by the disruption of bacterial cell membranes.
- Induction of Apoptosis : In cancer cells, compounds may activate apoptotic pathways leading to cell death.
- Enzyme Binding : The sulfonamide group may facilitate binding to metalloproteases, inhibiting their activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using hydrazine monohydrate. For example, a pyridazine precursor (e.g., 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine) reacts with hydrazine monohydrate in ethanol under reflux for 18 hours, yielding 87% product after filtration and ethanol washing . Key parameters include solvent choice (ethanol for solubility), reaction time (prolonged reflux ensures completion), and stoichiometric excess of hydrazine to drive the reaction. TLC monitoring is critical to confirm reaction progress .
Q. How can structural characterization of [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H NMR : Identify aromatic protons (δ 7.02–8.19 ppm), methoxy groups (δ ~3.88 ppm), and hydrazine NH signals (δ ~4.28 ppm) .
- FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydrazine (N–H, ~3176 cm⁻¹) functional groups .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 191 [M+H⁺]+) validate molecular weight .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., antimicrobial enzymes or cancer-related receptors). Optimize ligand structures with density functional theory (DFT) to refine electronic properties before docking .
Advanced Research Questions
Q. How can the sulfonyl group in [6-(4-Methoxy-benzenesulfonyl)-pyridazin-3-yl]-hydrazine be modified to enhance pharmacological activity?
- Methodological Answer : Replace the 4-methoxybenzenesulfonyl moiety with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to alter electronic effects and improve target binding. Synthesize analogs via Suzuki coupling or nucleophilic aromatic substitution, followed by bioactivity screening against disease-specific assays (e.g., kinase inhibition or antimicrobial models) .
Q. What strategies resolve contradictions in reported biological activity data for pyridazine-hydrazine derivatives?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin for antitumor studies).
- SAR analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends. For example, bulky substituents may reduce solubility, affecting bioavailability .
Q. How can heterocyclic ring systems (e.g., pyridazine-triazole hybrids) be synthesized from this compound for dual-target drug design?
- Methodological Answer : Employ oxidative cyclization with sodium hypochlorite in ethanol to convert hydrazine intermediates into triazolo[4,3-a]pyridines. Monitor reaction progress via HPLC and characterize products with X-ray crystallography to confirm regiochemistry .
Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to identify hydrolytic or oxidative degradation products. Quantify major degradants (e.g., sulfonic acid derivatives) using validated calibration curves .
Key Research Gaps
- The impact of stereochemistry on bioactivity remains underexplored.
- Limited data on pharmacokinetic properties (e.g., half-life, metabolic pathways) in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
